5-Methyl-1,10-phenanthroline
Overview
Description
5-Methyl-1,10-phenanthroline: is an organic compound with the molecular formula C13H10N2 . It is a derivative of 1,10-phenanthroline, where a methyl group is substituted at the 5th position of the phenanthroline ring. This compound is known for its ability to form complexes with various metal ions, making it a valuable ligand in coordination chemistry .
Mechanism of Action
Target of Action
5-Methyl-1,10-phenanthroline primarily targets iron (II) and copper (II) ions . These ions play crucial roles in various biological processes, including oxygen transport, electron transfer, and catalysis of biochemical reactions.
Mode of Action
The compound forms complexes with iron (II) and copper (II) ions . The formation of these complexes can influence the availability and reactivity of these metal ions, thereby affecting the biochemical processes they are involved in.
Biochemical Analysis
Biochemical Properties
5-Methyl-1,10-phenanthroline plays a crucial role in biochemical reactions, particularly in the formation of metal complexes. It is known to interact with various metal ions, such as iron(II) and copper(II), forming stable chelates. These interactions are essential in studying the catalytic activities of metalloenzymes and the role of metal ions in biological systems. For instance, this compound forms a complex with iron(II), which can be used to investigate the redox properties of iron-containing enzymes . Additionally, it has been utilized in the determination of copper(II) in various samples through capillary zone electrophoresis .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By forming complexes with metal ions, this compound can modulate the activity of metalloenzymes, thereby affecting various cellular functions. For example, its interaction with iron(II) can impact the activity of iron-dependent enzymes, leading to alterations in cellular redox states and metabolic pathways . Furthermore, this compound has been shown to affect the expression of genes involved in metal ion homeostasis and oxidative stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to chelate metal ions, thereby influencing the activity of metalloenzymes and other metal-dependent biomolecules. The binding of this compound to metal ions can inhibit or activate enzyme functions, depending on the specific enzyme and metal ion involved. For instance, the formation of a complex with iron(II) can inhibit the activity of certain iron-dependent enzymes, leading to changes in cellular redox states and metabolic processes . Additionally, this compound can induce changes in gene expression by modulating the availability of metal ions required for transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its interactions with metal ions can lead to the formation of complexes that may degrade over time. Studies have shown that the stability of this compound-metal complexes can be influenced by factors such as pH, temperature, and the presence of other competing ligands . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce oxidative stress and alter cellular functions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, this compound can effectively chelate metal ions and modulate enzyme activities without causing significant toxicity . At higher doses, the compound may induce adverse effects, such as oxidative stress, cellular damage, and disruption of metal ion homeostasis . Threshold effects have been observed, where the beneficial effects of this compound are outweighed by its toxic effects at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and metalloenzymes. The compound can influence metabolic flux by modulating the activity of enzymes involved in key metabolic processes, such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, this compound can affect the levels of metabolites by altering the availability of metal ions required for enzymatic reactions . Its role in metal ion homeostasis further underscores its importance in maintaining cellular metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to metal ions and form complexes that are distributed to different cellular compartments . The localization and accumulation of these complexes can influence their biological activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with metal ions and other biomolecules. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of this compound are closely linked to its subcellular distribution, as its interactions with metal ions and enzymes can vary depending on the compartment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-1,10-phenanthroline can be synthesized through several methods. One common approach involves the reaction of 1,10-phenanthroline with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetonitrile or dimethylformamide under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar methylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-1,10-phenanthroline can undergo oxidation reactions to form N-oxides.
Complexation: This compound readily forms complexes with metal ions such as iron(II), copper(II), and zinc(II).
Common Reagents and Conditions:
Oxidation: Peroxomonosulfate ion in acidic conditions.
Complexation: Metal salts (e.g., iron(II) sulfate, copper(II) chloride) in aqueous or organic solvents.
Major Products:
Oxidation: this compound-1-N-oxide.
Complexation: Metal-phenanthroline complexes, such as iron(II)-phenanthroline complexes.
Scientific Research Applications
Chemistry: 5-Methyl-1,10-phenanthroline is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their electronic, magnetic, and catalytic properties .
Biology and Medicine: In biological research, metal complexes of this compound are investigated for their potential as anticancer agents due to their ability to intercalate with DNA and induce apoptosis in cancer cells .
Industry: This compound is used in analytical chemistry for the determination of metal ions in various samples. For example, it is employed in capillary zone electrophoresis to determine copper(II) in alloys .
Comparison with Similar Compounds
1,10-Phenanthroline: The parent compound without the methyl group.
5,6-Dimethyl-1,10-phenanthroline: A derivative with two methyl groups at the 5th and 6th positions.
5-Chloro-1,10-phenanthroline: A derivative with a chlorine atom at the 5th position.
5-Nitro-1,10-phenanthroline: A derivative with a nitro group at the 5th position.
Uniqueness: 5-Methyl-1,10-phenanthroline is unique due to the presence of the methyl group at the 5th position, which can influence its electronic properties and steric effects. This modification can enhance its ability to form stable metal complexes and alter its reactivity compared to the parent compound and other derivatives .
Properties
IUPAC Name |
5-methyl-1,10-phenanthroline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-9-8-10-4-2-6-14-12(10)13-11(9)5-3-7-15-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAQYOZROIFQHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062771 | |
Record name | 1,10-Phenanthroline, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062771 | |
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Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or pale yellow powder; [Alfa Aesar MSDS] | |
Record name | 5-Methyl-1,10-phenanthroline | |
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CAS No. |
3002-78-6 | |
Record name | 5-Methyl-1,10-phenanthroline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3002-78-6 | |
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Record name | 5-Methyl-1,10-phenanthroline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002786 | |
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Record name | 5-Methyl-1,10-phenanthroline | |
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Record name | 1,10-Phenanthroline, 5-methyl- | |
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Record name | 1,10-Phenanthroline, 5-methyl- | |
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Record name | 5-methyl-1,10-phenanthroline | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.182 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 5-Methyl-1,10-phenanthroline is C13H10N2 and its molecular weight is 194.23 g/mol.
A: Researchers commonly use techniques like Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, UV-Vis spectroscopy, and mass spectrometry to characterize this compound and its complexes. [, , , , ]
A: this compound acts as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. This forms a stable chelate complex. [, , , , ]
A: this compound readily forms complexes with various transition metal ions like iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), ruthenium (Ru), rhodium (Rh), palladium (Pd), and platinum (Pt). [, , , , , , ]
A: Yes, these complexes find applications in areas like light-emitting electrochemical cells (LECs), due to their interesting luminescent properties. [] They are also studied for their magnetic properties, which could lead to applications in molecular magnetism. [, , , , ]
A: The planar aromatic structure of this compound allows it to intercalate between DNA base pairs. This intercalation is often enhanced when the molecule is part of a metal complex, which can further interact with DNA. [, , , ]
A: The position and number of methyl groups on the phenanthroline ring significantly influence the cytotoxicity of the complexes, likely by affecting both their DNA binding affinity and their cellular uptake. [, ] Additionally, the rate of degradation by glutathione shows an inverse correlation to cytotoxicity, with less stable complexes degrading faster and exhibiting lower activity. []
A: In heteroleptic Cr(III) complexes where this compound is one of the ligands, it influences the energy levels of the complex and contributes to the overall efficiency of singlet oxygen generation upon light irradiation. []
A: Research suggests that encapsulating platinum(II) complexes within cucurbit[n]urils can prevent degradation by glutathione, potentially increasing their stability and bioavailability. [] Further research into specific formulation approaches is necessary for other applications.
A: Computational methods like density functional theory (DFT) are employed to study electronic structures, predict spectroscopic properties, and understand the luminescence behavior of this compound complexes. [, ]
A: Yes, SAR studies have focused on modifying the phenanthroline ring with substituents like methyl groups, halogens, or nitro groups. These modifications impact the complex's lipophilicity, steric hindrance, and electronic properties, ultimately affecting its biological activity, DNA binding affinity, and cytotoxicity. [, , ]
A: Common analytical techniques include high-performance liquid chromatography (HPLC), UV-Vis spectroscopy, and various electrochemical methods. [, , ]
A: While specific information on the environmental impact of this compound is limited in the provided research, it's crucial to consider potential ecotoxicological effects and explore strategies for responsible waste management and recycling of these complexes. []
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